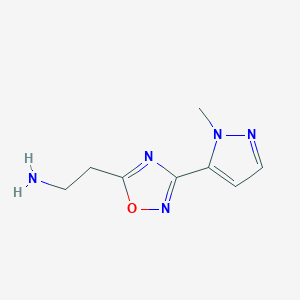![molecular formula C17H12N4OS B11790263 1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11790263.png)
1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a biphenyl group and a mercapto group, contributes to its distinctive chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the construction of the pyrazolopyrimidine core followed by the introduction of the biphenyl and mercapto groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-aminopyrazole with a suitable aldehyde or ketone can lead to the formation of the pyrazolopyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1’-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the biphenyl ring .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential therapeutic applications.
Uniqueness
1-([1,1’-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the biphenyl and mercapto groups, which confer distinct chemical properties and biological activities. These structural features differentiate it from other similar compounds and contribute to its potential as a versatile molecule in scientific research and therapeutic applications .
Propriétés
Formule moléculaire |
C17H12N4OS |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N4OS/c22-16-14-10-18-21(15(14)19-17(23)20-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,19,20,22,23) |
Clé InChI |
LWOBCMULXUMXMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=O)NC(=S)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)
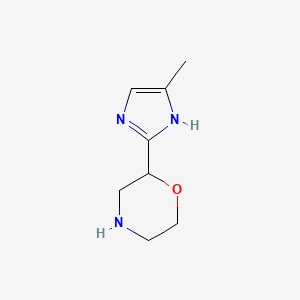
![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)
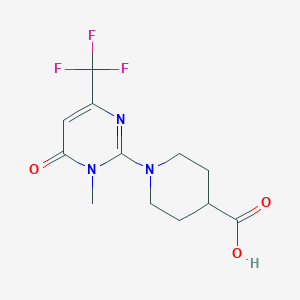

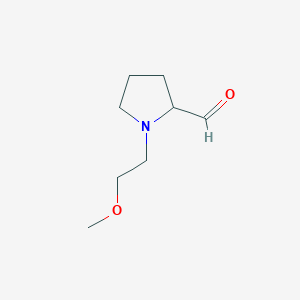

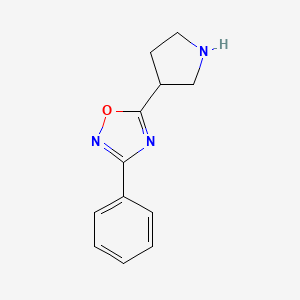
![2-(Difluoromethoxy)-4-fluorobenzo[d]oxazole](/img/structure/B11790225.png)


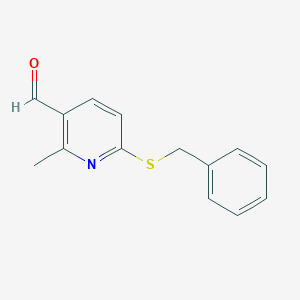
![3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)
